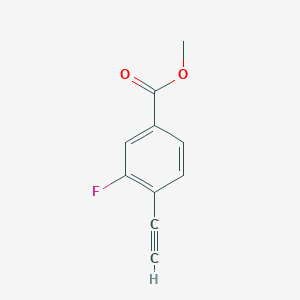

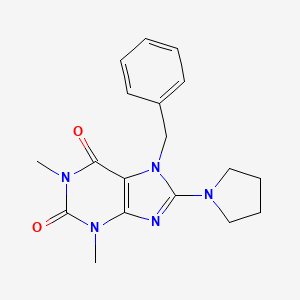

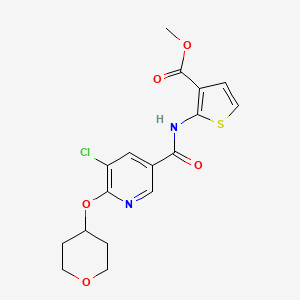

7-Benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

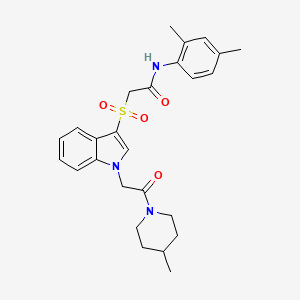

The compound “7-Benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione” is a unique chemical with the linear formula C18H21N5O2 . It has a molecular weight of 339.4 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely undefined in the available resources. The compound has a molecular weight of 339.4 , but other properties like melting point, boiling point, solubility, and spectral data are not provided .Wissenschaftliche Forschungsanwendungen

1. Novel Synthesis Techniques

7-Benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione is utilized in various novel synthesis techniques. For instance, it is involved in the multicomponent synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This process is significant for its efficiency, reusability, and excellent activity of the catalyst in solvent-free conditions under microwave irradiation (Rahmani et al., 2018).

2. Inhibitory Activity in Photosystem II

Research has also demonstrated that derivatives of 7-Benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione can act as inhibitors at the Q(B) site of the photosystem II D1 reaction center protein. This finding is crucial in the field of biochemistry, especially for understanding the mechanism of photosynthesis and developing inhibitors with specific target sites (Oettmeier et al., 2001).

3. Applications in Organic Chemistry

In organic chemistry, this compound is involved in various synthesis reactions. For example, it plays a role in the synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, which have shown potential in the autorecycling oxidation of some amines and alcohols (Mitsumoto & Nitta, 2004).

4. Role in Inhibition and Corrosion Protection

This compound is also studied for its role in the inhibition of mild steel corrosion in acidic solutions, demonstrating its potential in materials science and engineering. The study of its derivatives in corrosion inhibition is crucial for understanding their interactions with metal surfaces and their effectiveness in protective applications (Chafiq et al., 2020).

5. Use in Semiconductor Research

Additionally, research into nitrogen-embedded small-molecule semiconducting materials has utilized derivatives of this compound. These studies are significant for the development of new materials with specific electronic properties, beneficial for electronic and optoelectronic applications (Zhou et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-20-15-14(16(24)21(2)18(20)25)23(12-13-8-4-3-5-9-13)17(19-15)22-10-6-7-11-22/h3-5,8-9H,6-7,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWWUJCVMRJXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-benzyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471567.png)

![1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2471575.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2471581.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2471582.png)

![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/no-structure.png)

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2471587.png)